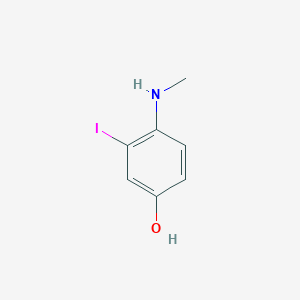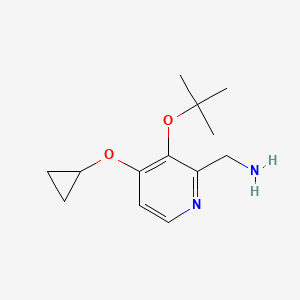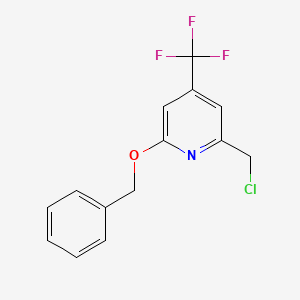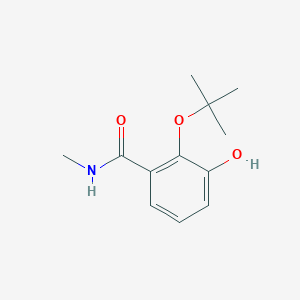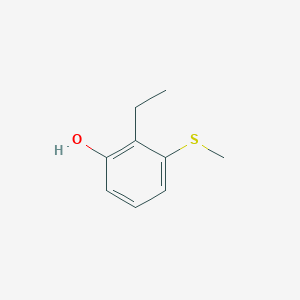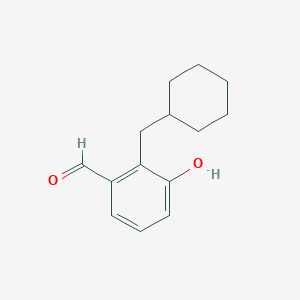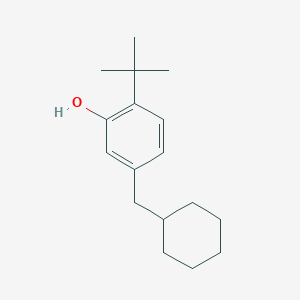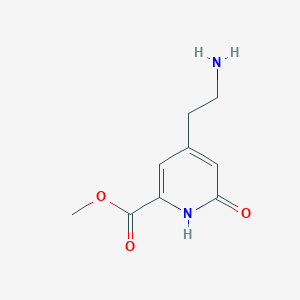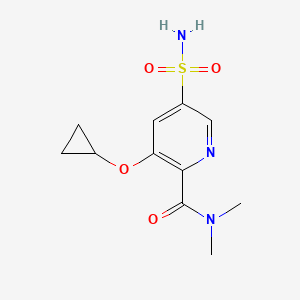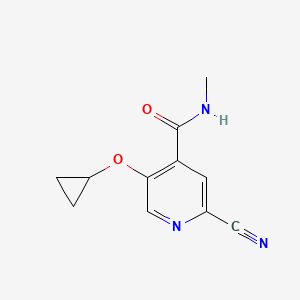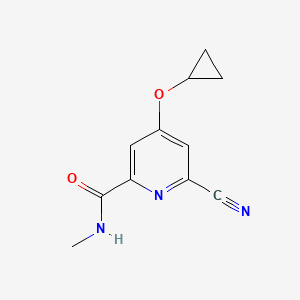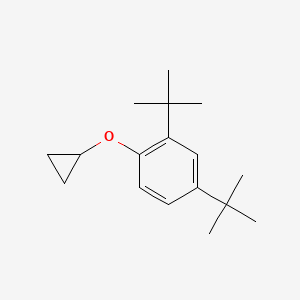
2,4-DI-Tert-butyl-1-cyclopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-DI-Tert-butyl-1-cyclopropoxybenzene is an organic compound characterized by the presence of two tert-butyl groups and a cyclopropoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DI-Tert-butyl-1-cyclopropoxybenzene typically involves the cyclopropylation of phenols. One common method is the copper-catalyzed Chan-Lam cyclopropylation reaction. This reaction uses potassium cyclopropyl trifluoroborate as the cyclopropylating agent, with phenol nucleophiles undergoing O-cyclopropylation. The reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-DI-Tert-butyl-1-cyclopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the cyclopropoxy group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropoxybenzoquinones, while substitution reactions can produce various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-DI-Tert-butyl-1-cyclopropoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity[][2].
Wirkmechanismus
The mechanism of action of 2,4-DI-Tert-butyl-1-cyclopropoxybenzene involves its interaction with molecular targets through its functional groups. The tert-butyl groups provide steric hindrance, while the cyclopropoxy group can participate in various chemical interactions. These features enable the compound to interact with enzymes, receptors, and other biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: A related compound with similar tert-butyl groups but lacking the cyclopropoxy group.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Another compound with tert-butyl groups and additional functional groups.
Uniqueness
2,4-DI-Tert-butyl-1-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Eigenschaften
Molekularformel |
C17H26O |
|---|---|
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
2,4-ditert-butyl-1-cyclopropyloxybenzene |
InChI |
InChI=1S/C17H26O/c1-16(2,3)12-7-10-15(18-13-8-9-13)14(11-12)17(4,5)6/h7,10-11,13H,8-9H2,1-6H3 |
InChI-Schlüssel |
SSPYFYKESIFKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


